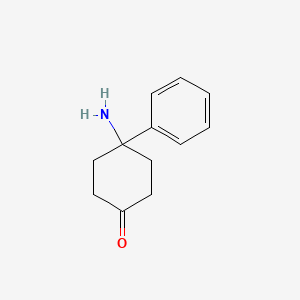
4-Amino-4-phenylcyclohexan-1-one
Cat. No. B1612797
Key on ui cas rn:
95261-39-5
M. Wt: 189.25 g/mol
InChI Key: JXNHEUAANNGFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04460604
Procedure details


A reaction mixture consisting of 21.9 gm. (0.085 mole) 4-isocyanato-4-phenylcyclohexanone ethylene ketal (prepared as in Example 17, Part G), 10.9 gm. sodium hydroxide, and 210 ml. ethylene glycol is heated at the reflux temperature for sixty-six (66) hours. A solution results which is cooled in an ice-water bath. A small amount of ice is added to the solution followed by 23 ml. of concentrated hydrochloric acid which is added dropwise with stirring. After five minutes, the acidified solution is made strongly basic by adding 50% aqueous sodium hydroxide. The basic solution is diluted with 800 ml. water. The strongly basic, dilute aqueous solution is then extracted four times with 200 ml. portions of diethyl ether. The extracts are combined and washed with water and with brine, before removing the ether by evaporation under reduced pressure. The residue thus obtained is dissolved in 50 ml. of diethyl ether and the oily solution is treated with an equivalent of 3 N hydrogen chloride in diethyl ether. A precipitate forms which is collected on a filter and recrystallized from a mixture of methylene chloride and ethyl acetate. There is thus obtained 15.2 gm. (52% yield) of 4-amino-4-phenylcyclohexanone, ethylene ketal hydrochloride which has a melting point at 226° to 228° C. (with decomposition). A second crop of crystals weighs 1.60 gm. and has a melting range from 222° to 226° C. An analytical sample has a melting point at 248° to 249° C.
Name
4-isocyanato-4-phenylcyclohexanone ethylene ketal
Quantity
0.085 mol
Type
reactant
Reaction Step One







[Compound]
Name
( 66 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
ethylene ketal hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Yield
52%
Identifiers


|
REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][C:7]([N:16]=C=O)([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3]C1.[OH-].[Na+].C(O)CO.Cl>C(OCC)C.O>[NH2:16][C:7]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1 |f:1.2|
|
Inputs


Step One
|
Name
|
4-isocyanato-4-phenylcyclohexanone ethylene ketal
|
|
Quantity
|
0.085 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COC2(CCC(CC2)(C2=CC=CC=C2)N=C=O)O1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
[Compound]
|
Name
|
( 66 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Eight
[Compound]
|
Name
|
ethylene ketal hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution results which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled in an ice-water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A small amount of ice is added to the solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The basic solution is diluted with 800 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The strongly basic, dilute aqueous solution is then extracted four times with 200 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before removing the ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved in 50 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate forms which is collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a mixture of methylene chloride and ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(CCC(CC1)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 52% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
